3-Amino-5,5,5-trifluoropentanamide
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Overview
Description
3-Amino-5,5,5-trifluoropentanamide is an organic compound with the molecular formula C5H9F3N2O It is characterized by the presence of an amino group, a trifluoromethyl group, and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5,5,5-trifluoropentanamide can be achieved through several methods. One common approach involves the reaction of 3-Amino-5,5,5-trifluoropentanoic acid with ammonia or an amine under appropriate conditions. The reaction typically requires a catalyst and may be carried out under elevated temperatures to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5,5,5-trifluoropentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl amines.
Scientific Research Applications
3-Amino-5,5,5-trifluoropentanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Amino-5,5,5-trifluoropentanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, or other biomolecules. These interactions can lead to various biological effects, depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-(trifluoromethyl)benzoic acid
- 3-Amino-5-bromobenzotrifluoride
- 3-Amino-5-(trifluoromethyl)[1,2,4]-triazole
Uniqueness
3-Amino-5,5,5-trifluoropentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity compared to similar compounds, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C5H9F3N2O |
---|---|
Molecular Weight |
170.13 g/mol |
IUPAC Name |
3-amino-5,5,5-trifluoropentanamide |
InChI |
InChI=1S/C5H9F3N2O/c6-5(7,8)2-3(9)1-4(10)11/h3H,1-2,9H2,(H2,10,11) |
InChI Key |
VWICPOZURJIOLG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CC(F)(F)F)N)C(=O)N |
Origin of Product |
United States |
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